1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other similar compounds, such as other purine derivatives or triazine-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include 1,3,5-triazine derivatives and other purine analogs, each with their own distinct properties and uses.
Properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-9-10(2)23-12-13(20(6)16(26)21(7)14(12)25)18-15(23)22(19-9)8-11(24)17(3,4)5/h10H,8H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCWLFJFBPFFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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